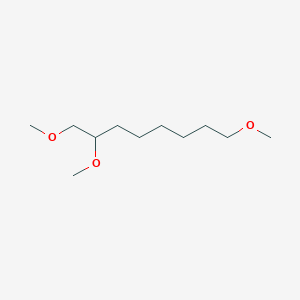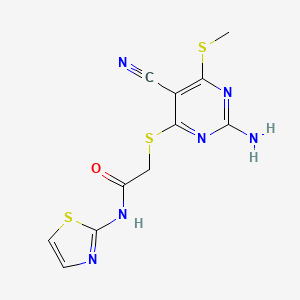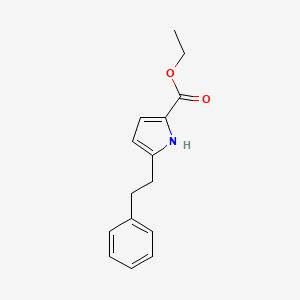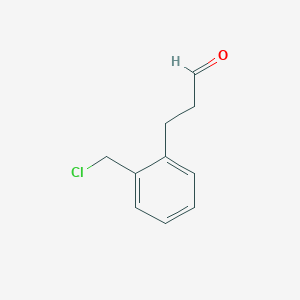
Benzenepropanal, 2-(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 2-(chloromethyl)- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a propanal group substituted with a chloromethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-(chloromethyl)- can be achieved through several methods. One common approach involves the chloromethylation of benzene derivatives. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanal, 2-(chloromethyl)- may involve large-scale chloromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanal, 2-(chloromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenepropanal, 2-(chloromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 2-(chloromethyl)- involves its reactivity due to the presence of both the aldehyde and chloromethyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanal: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Benzyl chloride: Contains a chloromethyl group but lacks the aldehyde functionality.
Phenylpropanal: Similar structure but without the chloromethyl substitution.
Uniqueness
Benzenepropanal, 2-(chloromethyl)- is unique due to the presence of both the aldehyde and chloromethyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
3-[2-(chloromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H11ClO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6,8H2 |
Clé InChI |
JWQXJKDLHSJLQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
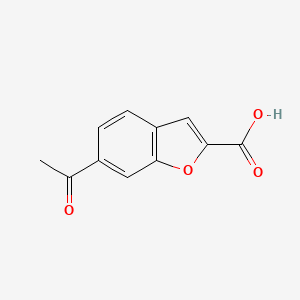
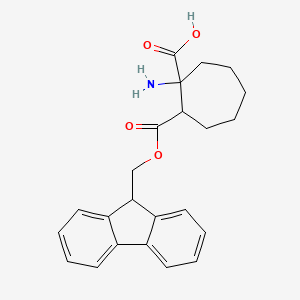
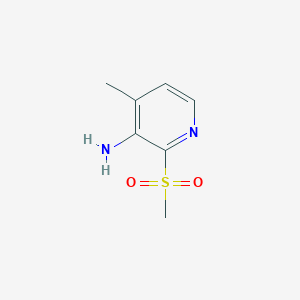
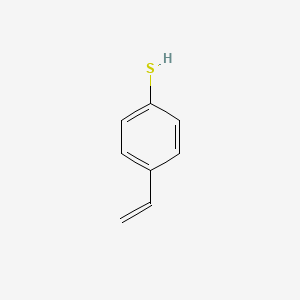

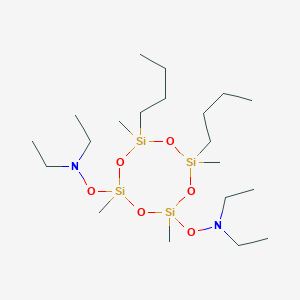
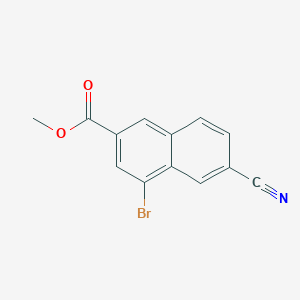
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
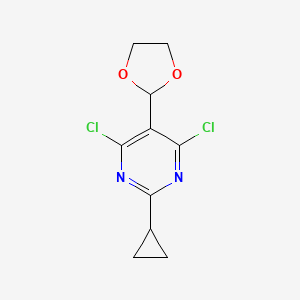
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
